Naphthonone
Description
Evolution of Academic Interest in Naphthonone and its Analogues
Academic fascination with naphthonones and their analogues, particularly 1,4-naphthoquinones, is a story of scientific discovery that spans from natural product chemistry to modern synthetic and materials science. Initially, interest was piqued by the isolation of these compounds from various natural sources, including plants and microorganisms. nih.gov These naturally occurring naphthoquinones were often associated with traditional medicinal uses, prompting early investigations into their chemical structures and biological properties.
The evolution of research in this field can be characterized by several key phases:
Isolation and Structural Elucidation: Early research focused on the extraction and identification of naphthoquinones from natural sources. Compounds like juglone (B1673114) from walnuts and plumbagin (B1678898) from the Plumbago species were among the first to be characterized, laying the groundwork for understanding their basic chemical framework.
Synthetic Methodologies: As interest grew, so did the need for reliable methods to synthesize these compounds and their analogues in the laboratory. This led to the development of a multitude of synthetic strategies, including metal-catalyzed reactions, cycloadditions, and annulations, which allowed for the creation of a vast library of novel this compound derivatives. researchgate.net The ability to synthetically modify the naphthoquinone scaffold opened the door to systematic structure-activity relationship (SAR) studies.
Biological and Pharmacological Investigations: A significant portion of academic research has been dedicated to exploring the biological activities of this compound derivatives. These investigations have revealed their potential as antimicrobial, antifungal, antiviral, and anticancer agents. nih.govresearchgate.net The redox properties of the quinone moiety are often implicated in their mechanisms of action. nih.gov
Convergent Evolution and Biosynthesis: More recent research has delved into the fascinating convergent evolution of 1,4-naphthoquinone (B94277) biosynthesis in plants. nih.gov Studies have shown that different plant species have independently evolved distinct biochemical pathways to produce these specialized metabolites, highlighting their ecological importance. nih.gov
Materials Science and Catalysis: In contemporary research, the unique electronic properties of this compound derivatives are being harnessed in materials science. For instance, naphthalenediimide (NDI)-based metal-organic frameworks (MOFs) have been developed for applications in gas storage, catalysis, and electronics. sci-hub.se The ability of these molecules to undergo reversible redox reactions also makes them attractive for applications in sensors and energy storage. sci-hub.se
The following table provides a brief overview of the evolution of synthetic approaches for this compound derivatives:
| Decade | Key Synthetic Developments | References |
| Pre-1980s | Classical methods based on oxidation of naphthalenes and electrophilic substitution. | nih.gov |
| 1980s-1990s | Emergence of transition-metal-catalyzed cross-coupling reactions for functionalization. | researchgate.net |
| 2000s | Development of multi-component reactions and greener synthetic protocols. | researchgate.net |
| 2010s-Present | Advanced strategies including C-H activation, photoredox catalysis, and flow chemistry for precise and efficient synthesis. researchgate.net | researchgate.net |
Significance of this compound in Contemporary Chemical Research
The significance of naphthonones in modern chemical research is multifaceted, stemming from their versatile chemical nature and broad spectrum of applications. Their importance is evident in several key areas:
Medicinal Chemistry and Drug Discovery: this compound derivatives continue to be a vital scaffold in the search for new therapeutic agents. nih.gov Their proven efficacy against various diseases, particularly cancer and infectious diseases, drives ongoing research to synthesize and evaluate novel analogues with improved potency and selectivity. nih.govresearchgate.net The ability to readily modify the this compound core allows for the fine-tuning of pharmacological properties. nih.gov For example, the introduction of nitrogen-containing substituents has been a successful strategy to enhance biological activity. researchgate.net
Organic Synthesis and Catalysis: The this compound framework serves as a valuable building block in organic synthesis. The reactivity of the quinone system allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecules. researchgate.net Furthermore, certain this compound derivatives have been employed as catalysts or ligands in organic reactions. researchgate.net
Materials Science and Electronics: The electron-accepting nature of the this compound core makes it an ideal component for functional organic materials. Naphthalenediimide (NDI) derivatives, a prominent class of naphthonones, are extensively used in the development of organic semiconductors, sensors, and electrochromic devices. sci-hub.se Their ability to form ordered self-assembled structures is also being explored for applications in nanotechnology. nih.gov
The table below highlights some of the contemporary applications of this compound derivatives:
| Application Area | Specific Use | Key Features | References |
| Medicinal Chemistry | Anticancer agents | Intercalation into DNA, generation of reactive oxygen species, inhibition of topoisomerase. | researchgate.netdntb.gov.ua |
| Antibacterial agents | Disruption of bacterial cell wall synthesis, inhibition of bacterial enzymes. | nih.govresearchgate.net | |
| Materials Science | Organic field-effect transistors (OFETs) | n-type semiconducting properties. | sci-hub.se |
| Sensors | Colorimetric or fluorescent detection of analytes through host-guest interactions. | sci-hub.se | |
| Photochromic and Electrochromic Devices | Reversible color change upon stimulation with light or electricity. | sci-hub.se | |
| Catalysis | Organocatalysis | Facilitating organic transformations through non-covalent interactions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7114-11-6 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2 |
InChI Key |
FQCYCLSYFLSHKF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Other CAS No. |
7114-11-6 |
Synonyms |
NSC-641547; 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Naphthonone
Classical and Modern Synthetic Routes towards Naphthonone Architectures
The construction of the this compound core and its analogues has been significantly advanced through the development of innovative synthetic routes. These methods prioritize efficiency, atom economy, and the ability to generate diverse molecular scaffolds.
Multi-component Reactions in this compound Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, valued for their efficiency, reduction in intermediate isolation steps, and atom economy. mdpi.com In the context of this compound-related structures, 2-naphthol (B1666908) is a frequently used and important starting material due to its low cost and electron-rich aromatic system with multiple reactive sites. fardapaper.irnih.gov This allows for its use in various organic transformations to produce molecules with potential biological activities. fardapaper.irnih.gov
One notable MCR involves the one-pot condensation of 2-naphthol, aldehydes, and a cyclic diketone like dimedone. mdpi.com This reaction is often catalyzed by a heterogeneous catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15, and can be performed under solvent-free conditions to yield various benzo[α]xanthenone derivatives. mdpi.com Research has shown that aromatic aldehydes bearing electron-withdrawing groups tend to produce excellent yields in these reactions. mdpi.com
Another example is the three-component reaction of 2-hydroxy-naphthalene-1,4-dione (lawsone), aromatic aldehydes, and anilines or heterocyclic amines. researchgate.net Using a catalyst like montmorillonite (B579905) K-10, this method provides an efficient route to 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione derivatives with the benefits of short reaction times and high yields. researchgate.net Furthermore, a multiple-component oxidative cyclization of 2-naphthols, anilines, and ethyl glyoxylate (B1226380) has been achieved using only molecular oxygen, leading to the green and highly selective synthesis of iminonaphthofuranones. rsc.org
These MCR strategies highlight a move towards more sustainable and efficient chemical syntheses, allowing for the rapid construction of diverse and complex heterocyclic scaffolds from simple naphthol precursors. nih.gov
Table 1: Examples of Multi-component Reactions in this compound Analogue Synthesis
| Reactants | Catalyst | Product Type | Key Findings | Reference(s) |
| Dimedone, Benzaldehyde, 2-Naphthol | DABCO on Amberlyst-15 | Tetrahydro-benzo[α]xanthene-11-one | Environmentally benign, solvent-free, catalyst is recyclable. mdpi.com | mdpi.com |
| 2-hydroxy-naphthalene-1,4-dione, Aromatic Aldehydes, Anilines | Montmorillonite K-10 | 2-((substituted amino)(phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione | Efficient, short reaction time, excellent yield. researchgate.net | researchgate.net |
| 2-Naphthols, Anilines, Ethyl Glyoxylate | Molecular Oxygen (O₂) | Iminonaphthofuranone | Green synthesis, highly selective, avoids traditional oxidants. rsc.org | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for this compound Analogue Construction
Transition metal catalysis provides a versatile platform for the functionalization of naphthalene-based structures, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. bohrium.comresearchgate.net These methods are crucial for constructing complex this compound analogues and precursors for natural products like naphthylisoquinoline alkaloids. bohrium.comresearchgate.net
A significant challenge in cross-coupling reactions has been the "naphthyl requirement," where stereospecific reactions of benzylic electrophiles often necessitate a naphthyl substituent for the reaction to proceed efficiently. nih.gov However, recent advancements have overcome this limitation. For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions using a simple stilbene (B7821643) additive as a supporting ligand now allow for the use of a broader range of enantioenriched tertiary pivalates, including those with phenyl substituents, to generate all-carbon quaternary stereocenters with high stereochemical fidelity. nih.gov
Other transition-metal-catalyzed reactions applied to naphthalene (B1677914) systems include C-H oxidation, borylation, and various cross-coupling reactions. bohrium.comresearchgate.net For example, a synthetic pathway towards 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes relies on a sequence of transition-metal-catalyzed steps, including a palladium-catalyzed C-H oxidation. researchgate.net Such building blocks are valuable precursors for more complex molecular targets. bohrium.comresearchgate.net Furthermore, radical-mediated ring expansion/cross-coupling cascade reactions, catalyzed by inexpensive metals like copper or iron, have been developed to construct medium-sized and large-ring lactones, which are common structural motifs in natural products. nih.gov
Table 2: Selected Transition Metal-Catalyzed Reactions for Naphthalene Functionalization
| Reaction Type | Catalyst System | Substrates | Product Feature | Significance | Reference(s) |
| Suzuki-Miyaura Cross-Coupling | Nickel / Stilbene Ligand | Tertiary Pivalates, Arylboronic Esters | All-Carbon Quaternary Stereocenters | Overcomes the "naphthyl requirement," expanding substrate scope. nih.gov | nih.gov |
| C-H Oxidation | Pd(dba)₂ / PIFA | Naphthalene Derivatives | peri-Selective Oxidation | Provides a route to functionalized 1,8-dioxynaphthalenes. researchgate.net | researchgate.net |
| Ring Expansion/Cross-Coupling | Copper or Iron | Hemiketal Peroxides | Medium and Macrolactones | Efficient access to large ring systems with diverse functional groups. nih.gov | nih.gov |
Regioselective and Stereoselective Approaches in this compound Synthesis
Controlling regioselectivity and stereoselectivity is fundamental to the successful synthesis of complex molecules. youtube.com In naphthalene chemistry, regioselectivity is crucial because the naphthalene core has multiple, non-equivalent positions for substitution (e.g., α and β positions). researchgate.net Traditional electrophilic aromatic substitutions on naphthalenes can be difficult to control, as the outcome depends heavily on the existing functional groups. researchgate.net
Modern synthetic methods have provided solutions to this challenge. Transition metal-catalyzed C-H functionalization has emerged as a reliable tool for regioselective synthesis. researchgate.net For instance, rhodium-catalyzed alkenylation of naphthalene with ethylene (B1197577) or propylene (B89431) has been shown to be highly selective for the β-position, with the selectivity being controlled by the catalyst system. researchgate.net The choice of directing groups on a naphthalene substrate can also switch the site of reactivity; for example, a palladium-catalyzed C-H halogenation can be directed to either the C8 or C2 position by the presence or absence of an aromatic imine intermediate. researchgate.net
Stereoselectivity, the preferential formation of one stereoisomer over others, is achieved by carefully selecting reagents, catalysts, and reaction conditions. youtube.comyoutube.com In the synthesis of this compound derivatives and related polycyclic structures, creating specific stereoisomers is often accomplished through stereospecific reactions, where a particular stereoisomer of the starting material leads to a specific stereoisomer of the product, or stereoselective reactions, where one product stereoisomer is formed preferentially. youtube.com
Asymmetric Synthesis of this compound Derivatives
Asymmetric synthesis aims to create chiral molecules in an enantiomerically enriched form, a critical goal in medicinal chemistry and materials science. For this compound derivatives, this often involves catalytic methods that can induce chirality with high levels of control.
Chiral Phosphoric Acid-Catalyzed Methods
Chiral phosphoric acids (CPAs) have become powerful organocatalysts for a wide array of enantioselective transformations. In the synthesis of chiral naphthol derivatives, CPAs have been successfully employed to catalyze the asymmetric addition of naphthols to para-quinone methides. nih.gov These para-quinone methides are generated in situ from stable para-hydroxybenzyl alcohols, and the reaction proceeds with good efficiency and high enantioselectivity to produce useful triarylmethanes. nih.gov
This methodology has been extended to the synthesis of remotely chiral naphthols and naphthylamines. researchgate.net By using CPAs to catalyze the one-pot asymmetric nucleophilic addition to in situ-generated 2-naphthoquinone 8-methides, chemists can efficiently construct benzylic stereogenic centers that are distant from the reacting functional group. researchgate.net DFT calculations suggest that the mechanism may involve two molecules of the phosphoric acid catalyst in the transition state that determines the enantioselectivity. researchgate.net These methods provide access to previously hard-to-make chiral naphthol derivatives with excellent efficiency and enantiocontrol. researchgate.net
Enantioselective Dearomatization Strategies
Catalytic asymmetric dearomatization (CADA) is a potent strategy for converting flat, aromatic compounds like naphthalenes and naphthols into complex, enantioenriched three-dimensional molecules. nih.govnih.govresearchgate.net This transformation is challenging for non-activated arenes such as naphthalene due to their high aromaticity. nih.govrsc.org
Several strategies have been developed to address this. One approach involves a silver-mediated enantioselective aza-electrophilic dearomatization. nih.govresearchgate.net In this method, readily accessible vinylnaphthalenes react with azodicarboxylates in the presence of a silver catalyst and a chiral ligand (like (S)-MOP) to form chiral polyheterocycles. nih.govresearchgate.net The reaction proceeds via a formal [4+2] cycloaddition, yielding products with high yield and excellent enantiomeric ratios (up to 99:1 e.r.). nih.govresearchgate.net The key to this transformation is the formation of an aziridinium (B1262131) intermediate which facilitates the subsequent dearomatization of the naphthalene ring. nih.govresearchgate.net
Another powerful dearomatization strategy is the asymmetric dearomative cyclopropanation of naphthalenes. rsc.org Using a chiral dirhodium carboxylate catalyst, naphthalenes react to form benzonorcaradiene-containing tetracycles in good yields and with high enantioselectivity (up to 99% ee). rsc.org This reaction is notable for creating three new stereogenic centers, including two all-carbon quaternary centers, in a single step under mild conditions. rsc.org These CADA reactions provide a rapid route to structurally complex and densely functionalized chiral molecules from simple aromatic precursors. researchgate.netrsc.org
Mechanistic Insights into Stereocontrol in this compound Synthesis
The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for producing enantiomerically pure compounds with specific biological activities. nih.gov In the synthesis of this compound and its derivatives, achieving high stereoselectivity is often accomplished through catalytic asymmetric reactions, where a chiral catalyst directs the formation of one enantiomer over the other.
Recent advancements have focused on the use of chiral phosphoric acids to catalyze the asymmetric synthesis of remotely chiral naphthols and naphthylamines from in situ generated 2-naphthoquinone 8-methides. nih.govacs.orgresearchgate.net Control experiments and Density Functional Theory (DFT) calculations have provided significant insights into the reaction mechanism. nih.govresearchgate.net These studies suggest that the transition state responsible for determining the enantioselectivity likely involves two molecules of the phosphoric acid catalyst. nih.govacs.orgresearchgate.net This dual-catalyst mechanism is a key factor in achieving both high efficiency and excellent enantioselectivity in the synthesis of these complex aromatic compounds. nih.govacs.org
Another strategy involves the direct arylation of 5-aminopyrazoles with naphthoquinone derivatives, catalyzed by a chiral phosphoric acid. rsc.org This method leads to the formation of axially chiral arylpyrazoles. rsc.org The stereocontrol in this reaction is achieved through a central-to-axial chirality relay, where the chirality from the catalyst is transferred to create a chiral axis in the product molecule. rsc.org This process has demonstrated a broad substrate scope and provides excellent yields and enantioselectivities under mild conditions. rsc.org
Computational studies, particularly DFT methods, have become an indispensable tool for understanding the mechanisms of stereocontrolled synthesis. researchgate.net These computational approaches allow for the detailed investigation of reaction pathways and transition states, providing insights that are often difficult to obtain through experimental means alone. researchgate.net By analyzing factors such as distortion and interaction energies, researchers can better comprehend the origins of stereoselectivity in complex reactions. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to the efficient and selective synthesis of naphthonones and related compounds. Both heterogeneous and homogeneous catalytic systems are employed, with an increasing emphasis on methods that align with the principles of green chemistry.
Heterogeneous Catalysis in this compound-Related Transformations
Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. A primary advantage of this type of catalysis is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. mdpi.com
Hyper-crosslinked aromatic polymers (HAPs) have emerged as promising supports for heterogeneous catalysts due to their high stability, porosity, and the versatility of their surface functional groups. mdpi.com Palladium nanoparticles supported on naphthalene-based polymers have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions, a common method for forming carbon-carbon bonds in the synthesis of complex organic molecules. mdpi.com
Furthermore, the synthesis of 2-hydroxy-1-naphthaldehyde, a this compound derivative, has been achieved through the Reimer-Tiemann reaction of 2-naphthol using heterogeneous catalysis. researchgate.netlookchem.com Polyethylene (B3416737) glycol 400 has been identified as an effective, non-toxic, and stable phase transfer catalyst for this reaction, leading to good yields of the desired product. researchgate.net
| Catalyst System | Transformation | Key Findings |
| V-Sn-Mo-O | Naphthalene oxidation to naphthoquinone | A 45% V, 45% Sn, 10% Mo composition showed 70% higher activity than V2O5. researchgate.net |
| Pd on Naphthalene-based HAPs | Suzuki cross-coupling | High efficiency (>95% conversion) and selectivity (>97%) were achieved under mild conditions. mdpi.com |
| Polyethylene glycol 400 | Reimer-Tiemann reaction of 2-naphthol | Acted as a cheap, non-toxic, and stable phase transfer catalyst, yielding 56.4% of 2-hydroxy-1-naphthaldehyde. researchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Key principles include the use of catalysts over stoichiometric reagents, the use of renewable feedstocks, and the design of energy-efficient processes. youtube.com
In this compound synthesis, green chemistry principles are being increasingly integrated. One notable example is the one-pot synthesis of 1,4-naphthoquinones using a laccase enzyme as a catalyst in an aqueous medium. rsc.org This biocatalytic approach avoids the use of hazardous heavy metal reagents and organic solvents. rsc.org The reaction proceeds through the laccase-mediated oxidation of 1,4-hydroquinones to generate para-quinones in situ, which then undergo a Diels-Alder reaction followed by further oxidation to yield the final naphthoquinone products in good yields. rsc.org
The use of recyclable catalysts is another cornerstone of green chemistry. rsc.org For instance, the Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−) has been employed as both a catalyst and a solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This ionic liquid can be recycled for up to five consecutive cycles without a significant loss in activity, showcasing a sustainable approach. rsc.org
Solvent-free, multi-component reactions also represent a powerful green chemistry strategy. arabjchem.org The synthesis of 1-amidoalkyl-2-naphthols has been achieved using tannic acid, a biodegradable and inexpensive catalyst, under solvent-free conditions with thermal or microwave irradiation. arabjchem.org This method offers advantages such as short reaction times and excellent yields. arabjchem.org The proposed mechanism involves the activation of an aldehyde by tannic acid, followed by condensation with 2-naphthol to form an ortho-quinone methide intermediate, which then reacts with an amide. arabjchem.org
| Green Chemistry Approach | Reaction | Catalyst/Medium | Key Advantages |
| Biocatalysis | One-pot synthesis of 1,4-naphthoquinones | Laccase enzyme in aqueous medium | Avoids hazardous reagents and organic solvents. rsc.org |
| Recyclable Catalysis | Synthesis of 2-phenylnaphthalenes | [HNMP]+HSO4− ionic liquid | Catalyst can be recycled multiple times. rsc.org |
| Solvent-free, Multi-component Reaction | Synthesis of 1-amidoalkyl-2-naphthols | Tannic acid | Short reaction times, cheap and biodegradable catalyst, good to excellent yields. arabjchem.org |
Derivatization and Functionalization Strategies for this compound Scaffolds
The derivatization and functionalization of the this compound core structure are crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce a wide range of functional groups onto the this compound scaffold.
A common approach involves the functionalization of naphthalene-based polymers, which can then serve as precursors or supports for more complex structures. mdpi.com For example, naphthalene can be functionalized with hydroxyl (-OH), sulfonic acid (-SO3H), and nitro (-NO2) groups through reactions like sulfonation and nitration. mdpi.com These functional groups not only alter the properties of the naphthalene core but also provide handles for further chemical modifications. For instance, the introduction of nitrogen-rich building blocks like triazine or carbazole (B46965) can significantly improve the metal-support interaction in catalytic applications. mdpi.com
The synthesis of 1-amidoalkyl-2-naphthols is a prime example of the direct functionalization of a naphthol structure, which is closely related to naphthonones. arabjchem.org These compounds are valuable building blocks for the synthesis of other important molecules, such as 1-aminomethyl-2-naphthol derivatives, which can be obtained through amide hydrolysis and exhibit hypotensive and bradycardiac activities. arabjchem.org Furthermore, amidoalkyl-naphthols are precursors to 1,3-oxazine nuclei, which are present in numerous natural products and bioactive compounds. arabjchem.org
The table below summarizes some of the functional groups that can be introduced onto a naphthalene-based scaffold and the methods used for their introduction.
| Functional Group | Method of Introduction | Precursor/Reagent |
| -OH (Hydroxyl) | Friedel–Crafts crosslinking | Phenol as monomer mdpi.com |
| -SO3H (Sulfonic acid) | Sulfonation | Sulfonating agents mdpi.com |
| -NO2 (Nitro) | Nitration | Nitrating agents mdpi.com |
| Amidoalkyl group | Multi-component reaction | Aldehydes and amides arabjchem.org |
Reaction Mechanisms and Kinetics of Naphthonone Transformations
Elucidation of Reaction Pathways and Intermediates
Understanding the detailed pathway of a chemical reaction, including the transient species known as intermediates, is fundamental to controlling reaction outcomes.
The oxidation of naphthalene (B1677914) derivatives is a primary route to forming naphthonone structures, such as naphthoquinones. Mechanistic studies have been conducted to understand these complex processes. For instance, the oxidation of 2-methyl-1-naphthol (B1210624) with molecular oxygen, which produces the this compound derivative 2-methyl-1,4-naphthoquinone (menadione), has been shown to proceed efficiently under mild conditions without a catalyst. Spectroscopic studies of this reaction identified 2-methyl-4-hydroperoxynaphthalene-1(4H)-one as a key intermediate in the reaction pathway.
The atmospheric oxidation of naphthalene and its derivatives, initiated by hydroxyl (OH) radicals, also provides insight into pathways that can lead to oxidized products. The initial step is predominantly the addition of the OH radical to the naphthalene ring. In the case of naphthalene, this addition primarily occurs at the C1-position, forming a C10H8-1-OH radical. This is followed by the addition of O2 to form a peroxy radical, which can then undergo further reactions. For 2-methylnaphthalene (B46627), oxidation is also initiated by OH addition, forming adducts that react with O2. The subsequent reactions of these intermediates are complex and can lead to the formation of various dicarbonyl compounds.
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Quantum mechanics/molecular mechanics (QM/MM) methods have been used to explore the metabolic activation of naphthalene by the cytochrome P450 enzyme (CYP 1B1). These computational results show that electrophilic addition can occur at either the α- or β-carbon of naphthalene to generate naphthalene 1,2-oxide. This oxide is unstable and can subsequently convert to the potential ultimate carcinogen 1,2-naphthoquinone.
Density Functional Theory (DFT) is another key computational method used to study these reactions. DFT calculations have been applied to the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. These studies investigate the initial OH addition, followed by O2 addition to form peroxy radicals, and their subsequent reactions. The calculations can help determine the most likely reaction pathways by comparing the energy barriers of different potential steps. For example, in the atmospheric oxidation of naphthalene, some pathways suggested by previous experimental studies were found to be invalid based on the high Gibbs energy barriers calculated using DFT. Similar computational studies on 2-methylnaphthalene oxidation have helped to distinguish the different fates of radical adducts and explain the formation of observed dicarbonyl products. These theoretical approaches are crucial for interpreting experimental data and building a complete picture of the reaction mechanism.
Kinetic Studies of this compound Reactions
Kinetic studies quantify the rates of chemical reactions and how they are affected by various factors, providing complementary information to mechanistic investigations.
Determining reaction rate constants is essential for understanding and predicting the behavior of a chemical system. In the oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone, the reaction was found to be first order in both the naphthol precursor and molecular oxygen.
In another study, the kinetics of naphthalene oxidation by potassium permanganate (B83412) in an aqueous acetic acid medium were investigated. The reaction showed first-order kinetics with respect to the concentrations of the oxidant (permanganate), the substrate (naphthalene), and the added mineral acid. The consistency of the calculated second-order rate constants (k2) at varying initial naphthalene concentrations confirmed the first-order dependence on the substrate.
Below is a table showing the effect of naphthalene concentration on the reaction rate, illustrating the first-order dependence.
| [Naphthalene] (mol dm⁻³) | [KMnO₄] x 10³ (mol dm⁻³) | k_obs x 10³ (s⁻¹) | k₂ (dm³ mol⁻¹ s⁻¹) |
| 0.5 | 2.0 | 1.57 | 78.50 |
| 1.0 | 2.0 | 1.56 | 78.00 |
| 1.5 | 2.0 | 1.57 | 78.50 |
| 2.0 | 2.0 | 1.56 | 78.00 |
| Table based on data from kinetic studies of naphthalene oxidation. |
Further analysis of this system involved determining various thermodynamic activation parameters from the kinetic data. Additionally, specialized computational approaches have been developed to identify the interval rate constants for the chemical reaction of naphthalene oxidation, aiming to provide more precise estimates than previously known values.
Reaction conditions such as temperature, pressure, and solvent composition can significantly influence reaction rates. For the oxidation of 2-methyl-1-naphthol, the reaction proceeds efficiently at temperatures of 60-80 °C and an O2 pressure of 3 atm in nonpolar solvents.
In the alkylation of naphthalene with t-butanol, increasing the reaction temperature from 160°C to 180°C was found to increase naphthalene conversion, as would be expected. However, increasing the reactant mole ratio of t-butanol to naphthalene beyond a certain point led to a decrease in conversion, possibly due to poisoning by water, a byproduct of the reaction.
The kinetic study of naphthalene
Advanced Spectroscopic and Structural Characterization of Naphthonone
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For complex structures like naphthonones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. emerypharma.comresearchgate.net
The process of elucidating the structure of a naphthonone derivative begins with fundamental 1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and how they are coupled to neighboring protons (multiplicity). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.
For more complex molecules where 1D spectra exhibit significant signal overlap, 2D NMR techniques are indispensable. libretexts.org These experiments introduce a second frequency dimension, which helps to resolve overlapping signals and establish correlations between different nuclei. In the structural analysis of a novel naphthalenone endoperoxide, for example, 2D NMR was crucial in establishing the relative configuration of its five stereogenic centers. nih.gov
Key 2D NMR experiments used for the structural characterization of naphthonones are summarized in the table below.
Table 1: Common NMR Experiments for this compound Structure Elucidation
| Experiment | Abbreviation | Information Provided |
|---|---|---|
| Homonuclear Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify spin systems and trace out the proton framework of the molecule. emerypharma.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with the carbon atom to which it is directly attached. It is highly effective for assigning carbon signals based on their attached, and usually already assigned, protons. |
| Heteronuclear Multiple Bond Correlation | HMBC | Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting different spin systems and piecing together the complete carbon skeleton, especially around quaternary carbons and heteroatoms. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule. nih.gov |
By combining the information from these experiments, chemists can systematically assemble the complete chemical structure of a this compound compound. researchgate.net
NMR spectroscopy is also a primary tool for studying non-covalent interactions between this compound derivatives and other molecules, such as proteins or cyclodextrins. These studies are fundamental to understanding their biological activity and potential for use in areas like drug design or chiral recognition.
Techniques such as NMR titration are used to investigate these binding events. In such an experiment, the NMR spectrum of the this compound is recorded upon the incremental addition of a binding partner. Changes in the chemical shifts of specific protons or carbons upon addition of the partner molecule indicate that they are involved in or affected by the binding interaction. This method was used to study the inclusion complexes between naphthalene (B1677914) and cyclodextrins, determining the stoichiometry and association constants of the resulting complexes. rsc.org
Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and saturation transfer difference (STD) NMR, can provide detailed maps of the binding interface. nih.gov For instance, intermolecular NOEs observed between a naphthol derivative like 1,1'-bi-2-naphthol (B31242) (BOH) and a chiral micelle can identify the specific parts of each molecule that are in close contact, revealing how the small molecule inserts into the binding pocket of the host. nih.gov This provides invaluable insight into the nature and specificity of molecular recognition.
X-ray Crystallography for this compound Structures
To perform this analysis, a high-quality single crystal of the this compound compound is required. This crystal is then exposed to a focused beam of X-rays. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net
The structural information obtained from single-crystal X-ray diffraction is comprehensive. For example, in the study of a naphthalene-based ligand, X-ray analysis not only confirmed the molecular structure but also provided detailed crystallographic data, including the space group and unit cell dimensions. mdpi.com Similarly, the structure of an azo dye derivative of naphthalen-2-ol was determined, revealing that it exists predominantly in the hydrazone tautomeric form in the solid state, a detail stabilized by an intramolecular hydrogen bond. nih.gov
Table 2: Example Crystallographic Data for a Naphthalene Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) | mdpi.com |
| Formula | C₂₂H₁₆N₄ | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| Unit Cell a (Å) | 10.9338 | mdpi.com |
| Unit Cell b (Å) | 11.2291 | mdpi.com |
| Unit Cell c (Å) | 7.2185 | mdpi.com |
| Unit Cell β (°) | 106.608 | mdpi.com |
The data from X-ray crystallography provides a precise depiction of the molecule's conformation as it exists within the crystal lattice. gla.ac.uk This solid-state conformation is influenced by a balance of intramolecular forces (such as steric hindrance between bulky groups) and intermolecular forces (such as crystal packing and hydrogen bonding).
For example, the X-ray structure of 1-isopropyl-2-naphthyl acetate (B1210297) was analyzed to understand its molecular strain. gla.ac.uk The crystallographic data reveals the exact torsion angles and spatial relationships between the naphthalene ring and the substituent groups. This information is crucial for understanding how the molecular shape influences its properties and reactivity. It is important to note that the conformation observed in a crystal represents a low-energy state but may not be the only conformation accessible in solution, where the molecule often has more freedom to rotate around single bonds. nih.govnih.gov Therefore, comparing X-ray data with solution-state NMR data can provide a more complete picture of a molecule's conformational dynamics.
Mass Spectrometry Investigations
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for the characterization of naphthonones, primarily used to determine the molecular weight and deduce the elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS) can measure molecular masses with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of a molecule's elemental composition. This data is complementary to NMR and is often used to confirm the molecular formula derived from NMR and combustion analysis.
Beyond just determining the molecular weight, tandem mass spectrometry (MS/MS) provides significant structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of the molecule's structure, providing clues about the connectivity of its constituent parts. This information can be used to distinguish between isomers and to corroborate structural features proposed from NMR data. The combination of chromatographic separation (like liquid chromatography, LC) with mass spectrometry (LC-MS) is a standard method for analyzing complex mixtures and identifying known naphthonones or characterizing newly synthesized ones.
Advanced Chromatographic and Hyphenated Analytical Techniques
The analysis of this compound and its potential isomers or byproducts often necessitates the use of sophisticated separation and detection methods. High-performance liquid chromatography (HPLC) and hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach for such compounds. The separation mechanism is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for the analysis of a related compound, 2-[(dimethylamino)methyl]cyclohexanone, involved a pre-column derivatization followed by reversed-phase separation with UV detection. nih.gov This approach enhances the detectability of the analyte. For this compound, various parameters would be optimized to achieve efficient separation from any impurities.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Example Condition | Purpose |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention times. |
| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | Allows for the detection and quantification of this compound as it elutes from the column. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Hyphenated Analytical Techniques:
Hyphenated techniques provide a more comprehensive analysis by combining the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is instrumental in the analysis of complex mixtures. As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This allows for the confident identification of this compound and the characterization of any related substances. In the analysis of similar natural products, LC-MS has been crucial for the rapid screening and identification of compounds in crude extracts. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, including the connectivity of atoms, which is invaluable for the unambiguous identification of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a highly effective analytical technique. The sample is vaporized and separated in the gas chromatograph before being detected by the mass spectrometer. The analysis of naphthalene and its alkyl derivatives in various matrices has been successfully performed using GC-MS. ysu.edu
The selection of the appropriate chromatographic and hyphenated techniques depends on the specific analytical challenge, such as purity assessment, impurity profiling, or structural elucidation of novel derivatives.
Computational Chemistry and Theoretical Investigations of Naphthonone
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis (HOMO/LUMO Energy Levels and Distribution, Charge Distribution)
The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
In studies of related naphthoquinone derivatives, DFT calculations have been employed to determine these frontier orbital energies. mdpi.commdpi.com For instance, research on various substituted naphthoquinones has shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby influencing their biological activity. mdpi.com A lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com
Furthermore, DFT allows for the calculation of charge distribution within a molecule, often visualized through molecular electrostatic potential (MEP) maps. mdpi.com These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing valuable information about potential sites for intermolecular interactions. mdpi.com For Naphthonone, one would expect the hydroxyl and carbonyl groups to be key regions of interest in a charge distribution analysis.
Interactive Table: Illustrative DFT Data for a Naphthoquinone Derivative
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of a this compound-like molecule. The values are for illustrative purposes and are based on typical findings for related compounds.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Prediction of Thermochemical and Spectroscopic Properties
DFT calculations are also a valuable tool for predicting the thermochemical properties of a compound, such as its enthalpy of formation and Gibbs free energy. These calculations are essential for understanding the stability and thermodynamics of chemical reactions involving the molecule.
In the realm of spectroscopy, DFT can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net
Conformational Energy Landscapes via DFT
For flexible molecules like this compound, which contains a cyclohexanone (B45756) ring, DFT can be used to explore the conformational energy landscape. This involves calculating the relative energies of different spatial arrangements (conformers) of the atoms. By identifying the lowest energy conformers, the most likely shapes of the molecule at equilibrium can be determined. This information is crucial for understanding its biological activity and how it interacts with other molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.comfrontiersin.org This technique is particularly useful for investigating how molecules interact with their environment and how they form larger assemblies.
Investigations of this compound Interactions with Environmental Matrices
MD simulations could be employed to study the interactions of this compound with various environmental matrices, such as water or biological membranes. By simulating the movement of this compound and the surrounding molecules, researchers can gain insights into its solubility, partitioning behavior, and potential for transport across biological barriers. Studies on related compounds have used MD simulations to understand the stability of protein-ligand complexes, which is crucial for drug design. nih.govresearchgate.net
Prediction of Molecular Assembly Structures
MD simulations can also predict how individual this compound molecules might self-assemble to form larger structures, such as crystals or aggregates. These simulations can provide detailed information about the intermolecular forces that drive the assembly process, such as hydrogen bonding and van der Waals interactions. Understanding molecular assembly is important for material science applications and for understanding the solid-state properties of a compound. mdpi.com
Vibrational Spectra and Anharmonic Effects in Naphthalene (B1677914) Systems
The vibrational spectra of naphthalene have been a subject of numerous theoretical studies, often in conjunction with experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. niscpr.res.in While harmonic approximation is a common starting point, it is well-established that for polycyclic aromatic hydrocarbons (PAHs) like naphthalene, neglecting anharmonicity leads to significant deviations from experimental observations. unict.it
Computational studies have demonstrated that introducing anharmonic corrections, often through methods like second-order perturbation theory (PT2), provides a much more accurate prediction of vibrational wavenumbers. unict.it For instance, a study utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-311G** basis set found that anharmonic calculations were significantly superior to both unscaled and scaled harmonic approaches in matching experimental data. unict.it The largest corrections for anharmonicity are typically observed for C-H stretching modes, where harmonic calculations can overestimate frequencies by 120–150 cm⁻¹. unict.it
Further research has employed various theoretical methods to analyze anharmonicity, including vibrational self-consistent field (VSCF) theory and vibrational coupled-cluster method (VCCM), to provide a more refined assignment of the infrared spectra of naphthalene and its deuterated analog, naphthalene-d8. nih.gov These advanced computational models are crucial for interpreting complex spectral features, such as combination bands and hot bands, which arise from anharmonic effects. nih.govrsc.org The study of anharmonicity is not only fundamental for understanding the molecule itself but also has applications in astrophysics, where the infrared emission bands of PAHs are used to probe interstellar environments. rsc.org
Table 1: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Naphthalene
| Vibrational Mode Type | Experimental Data unict.it | Harmonic Calculation (x) unict.it | Scaled Harmonic (x0) unict.it | Anharmonic Calculation (m) unict.it |
| C-H Stretches | ~3050-3070 | Overestimated by 120-150 cm⁻¹ | Improved, but less accurate | 13 cm⁻¹ (RMSD) |
| Root-Mean-Squared Deviation (RMSD) from experimental values | - | 59 cm⁻¹ | 21 cm⁻¹ | 13 cm⁻¹ |
This table illustrates the improved accuracy of anharmonic calculations over harmonic and scaled harmonic methods as reported in computational studies. unict.it
Applications of Electronic Structure Theory
Electronic structure theory is a cornerstone of computational investigations into naphthalene, providing insights into its bonding, reactivity, and electronic properties. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are widely used to calculate the molecule's geometry, energy, and molecular orbitals. niscpr.res.insamipubco.com
Quantum computing analyses employing DFT and HF with various basis sets (such as 3-21G, 6-31G, and aug-cc-pVQZ) have been used to explore the electronic characteristics of naphthalene, including its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. samipubco.com The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic stability and reactivity. For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com
Electronic structure calculations are also vital for understanding the properties of naphthalene's ions and derivatives. Studies on the naphthalene radical anion and cation have revealed how ionization affects the vibrational spectra, leading to significant changes in the intensities of C-H stretching and C-C bending vibrations. niscpr.res.in Furthermore, investigations into crystalline naphthalene using DFT that includes van der Waals interactions (DFT-D) have elucidated the nature of chemical bonding in the solid state, showing the influence of both intramolecular and intermolecular forces. rsc.orgahievran.edu.tr These calculations have shown that in the crystalline form, some carbon atoms in the naphthalene molecule exhibit a change in charge population compared to an isolated molecule. ahievran.edu.tr
The reactivity of naphthalene has also been explored through electronic structure theory. For example, the Diels-Alder reactions of a Cr(CO)₃(η⁶-Naphthalene) complex with various molecules have been analyzed at the M06-2X/6-311G(d,p) level of theory to determine reaction energetics and explore molecular orbital interactions. nih.gov
Table 2: Selected Computational Data for Naphthalene from Electronic Structure Theory
| Property | Method/Basis Set | Calculated Value | Reference |
| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 eV | samipubco.com |
| HOMO Energy | HF/aug-cc-pVQZ | -6.13 eV | samipubco.com |
| LUMO Energy | DFT/6-31G | -5.82 eV (relative value) | samipubco.com |
This table presents key electronic properties of naphthalene calculated using different theoretical methods, highlighting the utility of electronic structure theory in quantifying molecular characteristics. samipubco.com
Applications of Naphthonone in Emerging Chemical Fields
Naphthonone in Organic Electronics and Optoelectronic Materials
The unique electronic and photophysical properties of this compound derivatives have positioned them as significant components in the field of organic electronics and optoelectronics. nih.gov Their extended π-conjugated system serves as a robust electron-accepting core, which can be chemically modified to fine-tune material performance for various devices. nih.govmdpi.com
Push-pull chromophores, which consist of an electron-donating group and an electron-accepting group linked by a conjugated spacer, are fundamental to many optoelectronic applications. nih.gov this compound derivatives, particularly 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, have been successfully employed as the electron-accepting moiety in the design of novel push-pull dyes. mdpi.comnih.gov
Researchers have synthesized series of these dyes by reacting the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione core with various aromatic aldehydes that serve as the electron-donating part. mdpi.comresearchgate.net A key advantage of using this extended this compound acceptor, compared to the more common indane-1,3-dione, is the significant red-shift observed in the intramolecular charge transfer (ICT) band of the resulting dyes. mdpi.comnih.govresearchgate.net This shift means the dyes absorb light at longer wavelengths, a desirable trait for many light-harvesting applications. mdpi.com The photophysical properties of these dyes can be systematically tuned through chemical engineering of the donor and acceptor components. mdpi.com
These chromophores exhibit positive solvatochromism, where the polar form of the dye is stabilized in polar solvents, confirming a strong ICT character. mdpi.comnih.govresearchgate.net This property is crucial for applications in nonlinear optics and as environmental sensors.
Table 1: Photophysical Properties of Selected Push-Pull Dyes Based on 1H-cyclopenta[b]naphthalene-1,3(2H)-dione Data sourced from studies in acetonitrile.
| Dye Name | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient at λmax (εmax) | Molar Extinction Coefficient at 405 nm (ε405 nm) |
| Dye 1 | 475 nm | 33,000 M⁻¹cm⁻¹ | 16,000 M⁻¹cm⁻¹ |
| Dye 2 | 512 nm | 48,000 M⁻¹cm⁻¹ | 13,000 M⁻¹cm⁻¹ |
| Dye 3 | 525 nm | 52,000 M⁻¹cm⁻¹ | 12,000 M⁻¹cm⁻¹ |
| Dye 4 | 545 nm | 55,000 M⁻¹cm⁻¹ | 11,000 M⁻¹cm⁻¹ |
| Dye 8 | 588 nm | 70,000 M⁻¹cm⁻¹ | 8,000 M⁻¹cm⁻¹ |
| Dye 9 | 572 nm | 58,000 M⁻¹cm⁻¹ | 10,000 M⁻¹cm⁻¹ |
| Source: mdpi.com |
For decades, fullerene derivatives were the dominant electron acceptors in organic photovoltaics (OPVs). However, their limitations, such as weak visible light absorption and limited tunability, have driven the search for non-fullerene acceptors (NFAs). ossila.comucla.edu this compound-based structures are emerging as a promising class of NFAs. rsc.org
A key strategy involves creating fused-ring electron acceptors where a naphthalene (B1677914) core is central to the molecular design. rsc.org For instance, the NFA known as NDIC was developed by replacing the benzene (B151609) ring in the core of a known acceptor (IDIC) with a naphthalene ring. rsc.org This modification resulted in a wider optical bandgap (1.72 eV for NDIC vs. 1.60 eV for IDIC) and a higher lowest unoccupied molecular orbital (LUMO) energy level (-3.88 eV for NDIC vs. -3.92 eV for IDIC). rsc.org When paired with the polymer donor PBDB-T, the NDIC-based solar cell achieved a higher open-circuit voltage (0.90 V) and a power conversion efficiency (PCE) of 9.43%, slightly surpassing the 9.19% PCE of the IDIC-based device. rsc.org
Further research has involved fusing thieno[3,2-b]thiophene (B52689) units to a naphthalene core to create even more complex, ladder-type donor cores for A-D-A (acceptor-donor-acceptor) type NFAs like PTT-IC and PTT-2FIC. diva-portal.orgresearchgate.net These NFAs demonstrate that fusing thiophenes to a naphthalene core via a six-member-ring connection is a viable strategy for developing materials for high-performance organic solar cells. diva-portal.orgresearchgate.net The fluorinated version, PTT-2FIC, achieved a notable PCE of 10.40% due to its narrower optical bandgap and improved charge mobility. diva-portal.org
Table 2: Performance of Organic Photovoltaic Devices with this compound-Core Non-Fullerene Acceptors
| NFA Name | Polymer Donor | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
| NDIC | PBDB-T | 0.90 V | - | - | 9.43% |
| PTT-IC | PBDB-T | 0.99 V | 12.58 mA/cm² | 0.65 | 7.39% |
| PTT-2FIC | PBDB-T | 0.87 V | 18.26 mA/cm² | 0.65 | 10.40% |
| Source: rsc.orgdiva-portal.org |
Polymer Chemistry and as Building Blocks for Macromolecules
This compound-based compounds, specifically the push-pull dyes derived from 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, have found a significant role as versatile photoinitiators in polymer chemistry. mdpi.comproquest.com These dyes can be used to initiate the free-radical polymerization of acrylate (B77674) monomers upon exposure to light, including low-intensity sources like LEDs or even sunlight. mdpi.comanu.edu.aucumbria.ac.uk
When combined with co-initiators such as a tertiary amine (e.g., ethyl dimethylaminobenzoate) and an iodonium (B1229267) salt, these this compound-based dyes form highly efficient three-component photoinitiating systems. mdpi.comresearchgate.net Upon irradiation at 405 nm, the dye becomes excited and initiates electron transfer processes that generate free radicals, which in turn start the polymerization chain reaction. mdpi.com The high molar extinction coefficients of these dyes make them excellent light-harvesting compounds for initiating polymerization. proquest.comresearchgate.net
This capability has been successfully applied to the fabrication of photocomposites and the creation of high-resolution 3D-printed structures through techniques like direct laser writing. mdpi.comcumbria.ac.uk The use of these dyes demonstrates the potential of the unusual 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor in designing advanced photoinitiators. proquest.com
Development of Chemical Sensors and Probes based on this compound Scaffolds
The inherent electrochemical and photophysical properties of this compound scaffolds make them suitable platforms for the design of chemical sensors. While various naphthalene derivatives are used in sensing, specific this compound cores like naphthoquinone (naphthalene-1,4-dione) have been functionalized to create selective chemosensors. researchgate.netrsc.orgrsc.org
Naphthoquinone-based scaffolds have been synthesized and characterized for their ability to detect transition metal ions. researchgate.netrsc.orgrsc.org By attaching specific ligand groups, such as 2-picolyl amine, to the naphthoquinone core, researchers have developed chemosensors with high selectivity for certain metal ions. semanticscholar.org
For example, sensors H-1 (2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione) and H-3 (2-((pyridine-2-yl)ethylamino)naphthalene-1,4-dione) demonstrate remarkable selectivity towards copper (Cu²⁺) ions in solution. researchgate.netrsc.org The coordination of the Cu²⁺ ion with the nitrogen and oxygen atoms of the sensor molecule induces a distinct color change from orange to intense blue, allowing for naked-eye detection. researchgate.netrsc.org These sensors exhibit high sensitivity, with limits of detection (LOD) in the nanomolar range. researchgate.netrsc.org They are effective in detecting not only Cu²⁺ but also other ions like Ni²⁺ and Co²⁺. rsc.orgsemanticscholar.org
Additionally, there is a report suggesting the development of anion sensors using the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione (EA4) scaffold, indicating its versatility in detecting different types of analytes. nih.gov
Table 3: Performance of Naphthoquinone-Based Chemosensors for Cu²⁺ Detection
| Chemosensor | Core Structure | Target Ion | Key Observation | Limit of Detection (LOD) |
| H-1 | Naphthalene-1,4-dione | Cu²⁺ | Color change (orange to blue) | 1.48 x 10⁻⁸ mol L⁻¹ |
| H-3 | Naphthalene-1,4-dione | Cu²⁺ | Color change (orange to blue) | 1.59 x 10⁻⁸ mol L⁻¹ |
| Source: researchgate.netrsc.org |
Based on a review of available scientific literature, there is currently limited to no information on the specific application of this compound scaffolds in the development of semiconductor-based sensors for the detection of organic molecules. Research in this area has focused on using semiconductor materials to detect naphthalene itself, rather than employing a this compound-based material as the active sensor component for detecting other organic analytes.
Photochemistry and Photoactive Properties of this compound Derivatives
The photochemistry and photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Studies on naphthoxazinones, a class of this compound derivatives, reveal that their behavior upon exposure to light is highly dependent on their specific chemical arrangement. For instance, derivatives with a phenanthrene-like structure tend to have a higher fluorescence quantum yield compared to their anthracene-like counterparts. matilda.science The latter group is noted for exhibiting a significant degree of charge transfer in the excited singlet state. matilda.science
In the absence of other chemical agents, these compounds are generally photostable, typically yielding a single photoproduct that originates from the triplet state. matilda.science However, the introduction of an electron donor, such as an amine, can increase the photoconsumption quantum yield and alter the reaction pathway. matilda.science In such cases, the primary photoproduct is often a dihydronaphthoxazinone, which can undergo further photoreactions to ultimately form an oxazoline (B21484) derivative. matilda.science
The parent compound, naphthalene, also undergoes photochemical reactions. When photo-excited in the presence of triethylamine, naphthalene and its methoxy-derivatives can be reduced to form dihydronaphthalenes, likely through an electron-transfer mechanism. researchgate.net Furthermore, photochemical processes can lead to the formation of naphthalene itself from various precursors. The photochemistry of benzylallene, for example, produces several isomers with a mass of 128, including naphthalene, when exposed to 193 nm light. researchgate.net Interestingly, when a lower energy excitation is used, the yield of naphthalene can increase more than threefold. researchgate.net
Catalytic Applications of this compound Analogues in Chemical Reactions
This compound analogues, particularly naphthoquinones and tetralones, have emerged as versatile scaffolds and participants in various catalytic reactions. They can function as organocatalysts, ligands for metal complexes, or crucial precursors in the synthesis of valuable chemicals.
In the field of organocatalysis, 2-hydroxy-1,4-naphthoquinones have been successfully employed to catalyze the enantioselective Michael addition to nitroalkenes. acs.org Using a thiourea-based organocatalyst, this reaction produces chiral nitroalkylated naphthoquinone derivatives with excellent enantioselectivities (up to >99% ee). acs.org The proposed mechanism suggests that the catalyst uses hydrogen bonding to activate both the nitroalkene and the deprotonated naphthoquinone, creating a structured transition state that controls the stereochemical outcome. acs.org This organocatalytic approach has also been extended to the atroposelective synthesis of naphthoquinone thioglycosides, where hydrogen bonding between the catalyst and substrates is key for stereocontrol. matilda.sciencersc.orgrsc.org
Furthermore, certain this compound derivatives can act as photocatalysts. Bifunctional 2-amino-1,4-naphthoquinones can serve as efficient photosensitizers under visible light. acs.org In this role, they activate perfluoroalkyl iodides to generate radicals, initiating a cascade that results in the perfluoroalkyl-alkenylation of alkenes without the need for additional metal catalysts. acs.org
The structural backbone of this compound analogues is also a valuable starting point for synthesis. 1-Tetralone (B52770) is a key precursor in the industrial synthesis of 1-naphthol, which is subsequently used to produce insecticides like carbaryl (B1668338) and beta-blockers such as propranolol. wikipedia.org Additionally, derivatives of 1-tetralone have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme implicated in inflammatory responses. nih.gov The synthesis of these valuable tetralone derivatives can itself be catalyzed, for instance, by using the ash of pomegranate peels as a natural, heterogeneous base catalyst for aldol (B89426) condensation reactions. researchgate.net Metal complexes incorporating naphthoquinone-based ligands have also been synthesized and investigated, with copper complexes showing particular efficiency in cleaving DNA. nih.govnih.gov
Supramolecular Chemistry Involving this compound Scaffolds
The rigid and well-defined geometry of this compound-related structures makes them exceptional building blocks in the field of supramolecular chemistry. Scaffolds based on the naphthalene core are used to construct complex, three-dimensional architectures with tailored properties.
A notable example is the triptycene-like molecule 1,6,2′,7′-tetrahydroxynaphthopleiadene, which can be efficiently synthesized from 2,7-dihydroxynaphthalene. nih.govacs.org This compound possesses a unique bridged bicyclic framework where the planes of a benzene ring and two naphthalene units are fixed at approximately 120° angles to each other. nih.govacs.org This defined structure makes it an ideal precursor for creating rigid, deep cavitands, which are molecules with enforced cavities capable of encapsulating guest molecules. nih.gov The reaction of this naphthopleiadene with 2,3-dichloroquinoxaline (B139996) yields a symmetrical cavitand-like structure that can hold a molecule like dichloromethane (B109758) within its cavity. nih.gov
The utility of these scaffolds extends to materials science. The naphthopleiadene framework has been used to prepare microporous network polymers and solution-processable polymers of intrinsic microporosity (PIMs). nih.gov The larger size of the naphthalene units compared to benzene rings is thought to enhance the intermolecular free volume (IMFV), which is beneficial for creating materials with high surface areas. nih.gov
Another important class of molecules in this area is the core-substituted naphthalene-diimides (cNDIs). nih.gov These versatile scaffolds are widely used for creating supramolecular assemblies and functional materials. Their ability to self-assemble can be controlled through chirality, leading to the formation of light-harvesting systems and other functional nanostructures. nih.gov The inherent fluorescence of many naphthalene-based precursors, such as 2,7-dihydroxynaphthalene, can also be carried over into these larger supramolecular systems, opening possibilities for applications in chemical sensing. nih.gov
Environmental Chemical Transformations and Fate of this compound (Excluding Toxicity)
The environmental fate of this compound compounds is largely dictated by the behavior of their core structure, naphthalene. Naphthalene is a volatile polycyclic aromatic hydrocarbon (PAH) that enters the environment primarily through the combustion of fossil fuels and wood, industrial emissions, and the off-gassing of products like moth repellents. nih.govresearchgate.net
Once released into the atmosphere, naphthalene is subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals. researchgate.net This process gives it a relatively short atmospheric half-life of 3 to 8 hours. neist.res.in Airborne naphthalene can be transported and subsequently deposited onto soil and surface water through both wet and dry deposition, although this is a slow process as most of it remains in the vapor phase. researchgate.net In soil and water, its fate is governed by processes including volatilization, photolysis, adsorption to organic matter, and biodegradation. neist.res.in Due to these degradation and partitioning processes, naphthalene shows little tendency to accumulate in the environment over time. researchgate.net
Adsorption Behavior on Environmental Surfaces
The adsorption of naphthalene and its derivatives onto various surfaces is a key process influencing their transport and bioavailability in the environment. The nature of the adsorbent material and the specific chemistry of the naphthalene compound determine the extent and mechanism of this interaction.
Studies have shown that materials like carbon nanotubes (CNTs), microplastics, and activated carbons are effective at adsorbing naphthalene from aqueous solutions. acs.orgrsc.orgwikipedia.org The surface chemistry of the adsorbent plays a critical role. For instance, the presence of oxygen-containing functional groups (oxides) on the surface of multiwalled CNTs creates polar regions that reduce the available surface area for naphthalene sorption, thereby decreasing the adsorption capacity. acs.org A 10% surface oxygen concentration can lead to a 70% reduction in the maximum adsorption capacity for naphthalene. acs.org
The interaction mechanism also varies. With nonpolar surfaces like high-density polyethylene (B3416737) (HDPE) microplastics, dispersion forces are the primary driver for the adsorption of nonpolar compounds like naphthalene. wikipedia.org However, for more polar derivatives such as α-Naphthol, the dominant interactions shift to dipole-induced dipole forces and hydrogen bonding. wikipedia.org Activated carbons derived from agricultural by-products have demonstrated high adsorption capacities for naphthalene, sometimes exceeding those of commercial carbons, which is attributed to an optimal combination of porous structure and basic surface chemistry. rsc.org
| Adsorbent Material | Key Research Findings | Primary Interaction Type | Source(s) |
|---|---|---|---|
| Multiwalled Carbon Nanotubes (MWCNTs) | Adsorption capacity decreases linearly with increasing surface oxygen content. A 10% oxygen concentration reduced capacity by ~70%. | Hydrophobic interactions on non-polar surface areas. | acs.org |
| High-Density Polyethylene (HDPE) Microplastics | Adsorption behavior differs for nonpolar vs. polar derivatives. Adsorption of α-Naphthol was higher than naphthalene. | Dispersion forces (for Naphthalene); Dipole-induced dipole and H-bonding (for α-Naphthol). | wikipedia.org |
| Activated Carbons (from bean pods) | High adsorption capacity is linked to both porous structure and basic surface chemistry, outperforming some commercial carbons. | Pore-filling and favorable surface chemical interactions. | rsc.org |
Degradation Pathways in Various Environmental Matrices
The biodegradation of naphthalene is a critical process for its removal from soil and water, carried out by a diverse range of microorganisms, including bacteria and fungi. The degradation pathways are typically initiated by an oxygenase enzyme that dihydroxylates the aromatic ring.
In most well-studied bacterial systems, such as Pseudomonas, the degradation begins with the formation of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This marks the start of the "upper pathway," which proceeds through several intermediates, including 1,2-dihydroxynaphthalene, to ultimately yield salicylic (B10762653) acid (salicylate). acs.orgnih.govacs.org From there, the "lower pathway" takes over, where salicylate (B1505791) is further metabolized. Depending on the bacterial species, this can occur via two main routes: conversion to catechol (as seen in Pseudomonas putida) or to gentisate (as seen in Rhodococcus and Ralstonia species). acs.org These intermediates are then subject to ring cleavage, and the resulting products are funneled into the central carbon metabolism of the cell. acs.org
Thermophilic bacteria, such as Bacillus thermoleovorans, can also degrade naphthalene at elevated temperatures (e.g., 60°C). acs.org While they share some common metabolites with mesophilic bacteria, they can also produce different intermediates, such as 2,3-dihydroxynaphthalene (B165439) and phthalic acid, indicating distinct enzymatic machinery. acs.org Fungal degradation follows a different initial step, often involving cytochrome P-450 oxidation to produce naphthalene-1,2-oxide, which is then hydrolyzed to trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov Further metabolites in fungal pathways can include 1-naphthol, 2-naphthol (B1666908), and 1,4-naphthoquinone (B94277). nih.gov
| Pathway / Organism Type | Key Initial Step | Major Intermediates | Final Pathway Product | Source(s) |
|---|---|---|---|---|
| Mesophilic Bacteria (e.g., Pseudomonas) | Dioxygenation to cis-1,2-dihydroxy-1,2-dihydronaphthalene | 1,2-dihydroxynaphthalene, Salicylic acid, Catechol | Central carbon metabolites (e.g., pyruvate, acetaldehyde) | acs.orgnih.govacs.org |
| Mesophilic Bacteria (e.g., Rhodococcus) | Dioxygenation to cis-1,2-dihydroxy-1,2-dihydronaphthalene | Salicylic acid, Gentisate | Central carbon metabolites | acs.org |
| Thermophilic Bacteria (e.g., Bacillus thermoleovorans) | Utilization as sole carbon source at high temperatures | 2,3-dihydroxynaphthalene, Phthalic acid, Benzoic acid | Biomass, CO₂ | acs.org |
| Fungi | Cytochrome P-450 oxidation to naphthalene-1,2-oxide | trans-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, 2-naphthol, 1,4-naphthoquinone | Further breakdown products | nih.gov |
Q & A
Q. What are the established laboratory synthesis protocols for Naphthonone, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : this compound synthesis typically involves Friedel-Crafts acylation or oxidation of naphthalene derivatives. Optimization strategies include:
- Catalyst Selection : Testing Lewis acids (e.g., AlCl₃, FeCl₃) to improve reaction efficiency .
- Solvent Systems : Evaluating polar aprotic solvents (e.g., DMF, DMSO) for better solubility and reduced side reactions.
- Purification Techniques : Employing column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity products .
- Table 1 : Example optimization parameters:
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +15% |
| Catalyst Loading | 5–15 mol% | 10 mol% | +20% |
| Reaction Time | 4–12 hours | 8 hours | +10% |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm aromatic proton environments and carbonyl group positioning. Reference spectra against known naphthalene derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive structural confirmation .
- Chromatography : HPLC with UV detection to assess purity (>98% for publication-ready data).
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicological data for this compound across in vitro and in vivo studies?
- Methodological Answer :
- Systematic Review : Aggregate data from PubMed, Scopus, and ToxNet using search terms like "this compound AND (toxicity OR pharmacokinetics)" .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to account for variability in exposure levels, model organisms, and endpoint measurements .
- Sensitivity Testing : Replicate conflicting studies under controlled conditions (e.g., standardized dosing in murine models) to isolate confounding variables .
Q. What computational strategies are effective in predicting this compound’s metabolic pathways and receptor interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with cytochrome P450 enzymes or aryl hydrocarbon receptors .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models to correlate substituent effects with bioactivity using descriptors like logP and HOMO-LUMO gaps.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for studying solvent interactions and conformational stability over nanosecond timescales.
Q. How should researchers design experiments to evaluate this compound’s environmental persistence in aquatic ecosystems?
- Methodological Answer :
- Biodegradation Assays : Incubate this compound with microbial consortia from riverine sediments, monitoring degradation via LC-MS/MS over 28 days .
- Photolysis Studies : Exclude solutions to UV light (λ = 254–365 nm) and quantify breakdown products using GC-MS.
- Adsorption Analysis : Measure binding to organic matter (e.g., humic acid) using batch experiments and Freundlich isotherm models .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normally distributed data) .
- Error Propagation : Report confidence intervals for IC₅₀ values derived from triplicate experiments.
Q. How can researchers ensure the feasibility of studying this compound’s biological activity within resource constraints?
- Methodological Answer :
- Pilot Studies : Conduct small-scale assays (e.g., zebrafish embryo toxicity) to estimate effect sizes before scaling up .
- Collaborative Data Sharing : Utilize open-access repositories (e.g., ChEMBL) to supplement in-house data .
- Resource Optimization : Prioritize high-throughput screening (HTS) for initial bioactivity profiling .
Data Analysis and Presentation
Q. What guidelines should be followed when presenting this compound-related data in peer-reviewed journals?
- Methodological Answer :
- Reproducibility : Include detailed experimental protocols in Supplementary Information, adhering to Beilstein Journal guidelines .
- Figure Standards : Ensure chromatograms and spectra are labeled with acquisition parameters (e.g., NMR frequency, MS ionization mode).
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
